Ethacridine lactate
Overview
Description
Cyclophosphamide is a synthetic antineoplastic drug that belongs to the class of alkylating agents. It is widely used in chemotherapy and immunosuppressive therapy. The compound is known for its efficacy in treating various types of cancers, including lymphomas, leukemias, and solid tumors, as well as autoimmune diseases .
Mechanism of Action
Target of Action
Ethacridine lactate primarily targets Gram-positive bacteria , such as Streptococci and Staphylococci . It is also used as an agent for second-trimester abortion .
Mode of Action
This compound’s mode of action involves microbial DNA binding and depletion . It enters between the base pairs of the bacterial DNA, disrupting its structure and function . It preferentially modulates Th1-type lymphocytes, suggesting an enhancement of antibacterial activities of the immune system . It also activates uterine mast cells that release mediators able to contract the myometrium .
Biochemical Pathways
It is known to inhibit adipogenesis in mesenchymal c3h10t1/2 cells through the activation of taz .
Result of Action
This compound exhibits significant antibacterial properties against all bacteria tested . It is effective against mostly Gram-positive bacteria, such as Streptococci and Staphylococci, but ineffective against Gram-negative bacteria such as Pseudomonas aeruginosa . When used as an abortifacient, it induces ‘mini labor’ after 20 to 40 hours of extra-amniotic instillation .
Biochemical Analysis
Biochemical Properties
Ethacridine lactate has been found to exhibit significant antibacterial properties against a range of bacterial isolates . The mode of action includes microbial DNA binding and depletion by entering between the base pairs of the bacterial DNA . This compound is also a poly (ADP-ribose) glycohydrolase (PARG) inhibitor .
Cellular Effects
This compound and its nanoformulations have shown limited toxicity effects against human cells . It modulates Th-1 type lymphocytes preferentially, increasing the immune system’s antibacterial activities . It also causes contraction of the myometrium by activating uterine mast cells, which is similar to labor during still-birth .
Molecular Mechanism
The molecular mechanism of this compound involves binding to microbial DNA, leading to its depletion .
Temporal Effects in Laboratory Settings
It has been observed that this compound and its nanoformulations possess antibacterial activities against various Gram-negative and Gram-positive bacteria .
Metabolic Pathways
Most lactate in the blood is cleared by the liver, where it is the substrate for gluconeogenesis, and a small amount is cleared by the kidneys . The entire pathway by which lactate is produced and converted back to glucose is called the Cori cycle .
Subcellular Localization
It has been suggested that structurally similar acridine drugs may possess distinct interaction sites and modes
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclophosphamide is synthesized by reacting bis(2-chloroethyl)amine with phosphorus oxychloride, resulting in N,N-bis(2-chloroethyl)dichlorophosphoramide. This intermediate is then reacted with 3-aminopropanol to form cyclophosphamide .
Industrial Production Methods: The industrial production of cyclophosphamide involves dissolving the compound in a suitable solvent, followed by aseptic filtration and removal of the solvent under aseptic conditions. The resulting cyclophosphamide powder is then packaged in pharmaceutical containers .
Chemical Reactions Analysis
Types of Reactions: Cyclophosphamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Cyclophosphamide is oxidized in the liver by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide.
Reduction: The reduction of cyclophosphamide is less common but can occur under specific conditions.
Substitution: Cyclophosphamide can undergo substitution reactions, particularly in the presence of nucleophiles.
Major Products Formed: The major products formed from the metabolism of cyclophosphamide include 4-hydroxycyclophosphamide, aldophosphamide, phosphoramide mustard, and acrolein .
Scientific Research Applications
Cyclophosphamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of alkylating agents.
Biology: Employed in research to understand the effects of DNA alkylation and repair mechanisms.
Medicine: Extensively used in chemotherapy for treating cancers such as lymphomas, leukemias, and solid tumors.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
Uniqueness: Cyclophosphamide is unique due to its dual role as both a chemotherapeutic and immunosuppressive agent. Its ability to be activated in the liver and form multiple active metabolites makes it highly effective in treating a wide range of diseases .
Properties
IUPAC Name |
7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.C3H6O3/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLLULUTZPKQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
442-16-0 (Parent) | |
Record name | Ethacridine lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10872472 | |
Record name | Ethacridine lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1837-57-6, 6402-23-9 | |
Record name | Ethacridine lactate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1837-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethacridine lactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHACRIDINE LACTATE | |
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Record name | acrinol | |
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Record name | Propanoic acid, 2-hydroxy-, compd. with 7-ethoxy-3,9-acridinediamine (1:1) | |
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Record name | Ethacridine lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10872472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethacridine lactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethacridine lactate | |
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Record name | ETHACRIDINE LACTATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7T2I9823 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ethacridine Lactate primarily acts as an antiseptic. While its precise mechanism for inducing abortion is not fully understood, research suggests it might stimulate prostaglandin production in the decidua. [] Prostaglandins play a crucial role in uterine contractions and cervical ripening, leading to the expulsion of the fetus and placenta. []
ANone: While this compound is known to possess antiseptic properties, the research provided doesn't explicitly confirm direct interaction with DNA as its primary mechanism of action. Further studies are needed to explore this aspect.
ANone: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.
ANone: Yes, studies have utilized ultraviolet spectrophotometry for the determination of this compound. [, , , , , ] The maximum absorption wavelength (λmax) of this compound has been reported at 362 nm and 271 nm in different studies. [, ]
ANone: Yes, research suggests that β-cyclodextrin can enhance the stability of this compound solutions. [] Further studies on the stability of the compound under various conditions (temperature, light exposure) are necessary to determine its shelf-life and optimal storage conditions.
ANone: The provided research primarily focuses on the use of this compound as an antiseptic and abortifacient. There is no mention of catalytic properties or applications in the provided research papers.
ANone: The provided research papers do not mention any computational chemistry studies, such as simulations, calculations, or QSAR models, conducted on this compound.
ANone: The provided research primarily focuses on the clinical application of this compound itself. There is no information available regarding the structure-activity relationship of this compound or its derivatives within the provided research papers.
ANone: The provided research mentions the use of this compound in various formulations, including solutions (0.1% concentration), ointments, and suppositories. [, , , ] The choice of formulation likely depends on the intended application and route of administration.
ANone: The use of this compound, particularly for inducing abortions, is subject to regulations that vary across countries and regions. It's crucial to consult and adhere to local laws and guidelines regarding its use.
ANone: Studies in dogs indicate that the oral absorption of this compound is very low, with less than 0.1% of the administered dose being absorbed. [] This low absorption might explain its localized effects and minimal systemic side effects when administered orally.
ANone: Following intravenous administration in dogs, approximately 84% of the administered dose was eliminated within 72 hours, primarily through fecal excretion. [] This suggests that biliary excretion might play a significant role in the elimination of this compound.
ANone: Numerous studies investigated the efficacy of this compound for second-trimester abortions. Success rates vary, with some studies reporting a 92.8% success rate, while others observed slightly lower rates. [] Factors influencing success rates include gestational age, previous cesarean sections, and the use of adjunctive medications like Misoprostol or oxytocin. [, , , , ]
ANone: Yes, researchers have used dog models to investigate the safety and absorption characteristics of this compound. [, ] In these studies, the compound was administered orally and intravenously to assess its impact on various physiological parameters. [, ]
ANone: While this compound is known for its antiseptic properties, the provided research doesn't provide specific details regarding the development of bacterial resistance against this compound.
ANone: Although considered relatively safe, this compound use has been associated with side effects like vomiting, shivering, fever, and cervical injuries. [] The incidence and severity of these side effects can vary depending on the route of administration and the individual's sensitivity.
ANone: One study explored incorporating this compound into porous poly(lactic acid) fibres for potential use in active dressings. [] This approach aims to control the release of the compound and enhance its local efficacy.
ANone: The provided research doesn't mention the use of specific biomarkers for monitoring the efficacy of this compound treatment.
ANone: Researchers commonly employ ultraviolet spectrophotometry and high-performance liquid chromatography (HPLC) methods to determine the concentration of this compound in various samples, including pharmaceuticals and biological fluids. [, , , , , , ]
ANone: The provided research papers do not discuss the environmental impact or degradation of this compound. Further research is needed to assess its potential ecological effects.
ANone: While the provided research doesn't specify the solubility of this compound in various solvents, it mentions using solvents like ethyl alcohol and water for preparing solutions for analysis. [, ] Further investigation is necessary to determine its solubility profile.
ANone: Yes, researchers have validated analytical methods, including HPLC, for determining this compound concentration. [] Validation parameters typically include linearity, accuracy, precision, and recovery, ensuring the reliability and accuracy of the analytical data. []
ANone: The research highlights the importance of quality control in the preparation of this compound formulations. [] Manufacturers must adhere to strict manufacturing practices and quality control standards to ensure the sterility, stability, and efficacy of the final product. []
ANone: The provided research primarily focuses on the use and efficacy of this compound, without delving into its potential to induce immune responses. More research is necessary to explore this aspect.
ANone: The provided research papers do not mention any specific interactions between this compound and drug transporters. Further research is necessary to explore this aspect.
ANone: The provided research doesn't contain information regarding this compound's potential to induce or inhibit drug-metabolizing enzymes.
ANone: Several alternatives to this compound exist for inducing abortions, including:
- Misoprostol: A prostaglandin E1 analogue, often used vaginally. [, , , ] Research suggests it might induce abortions faster than this compound. [, , , ]
- Hypertonic Saline: Intra-amniotic injection of hypertonic saline is another method, although it can cause electrolyte imbalances. []
ANone: The provided research papers do not provide specific guidelines for the disposal of this compound. It is crucial to follow local regulations and guidelines for the safe and responsible disposal of pharmaceutical waste.
ANone: Researchers can access various resources, including:
ANone: While the research provided mainly focuses on its use as an antiseptic and abortifacient, exploring potential applications in other fields could be beneficial. For instance, its incorporation into active dressings highlights its potential in wound healing and infection control. [] Further research is needed to explore and confirm its efficacy and safety in such applications.
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